6-Bromopteridine

Overview

Description

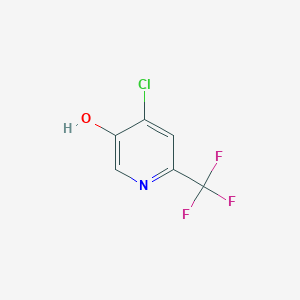

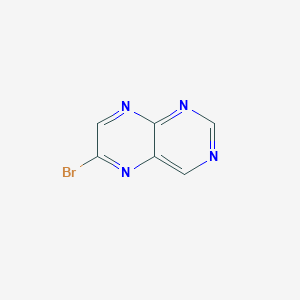

6-Bromopteridine is a chemical compound with the molecular formula C6H3BrN4 and a molar mass of 211.02 . It is used in various chemical reactions and studies .

Molecular Structure Analysis

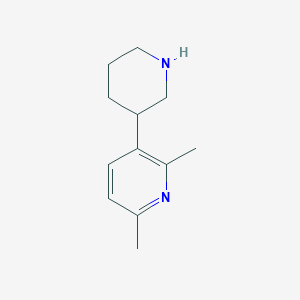

The molecular structure of this compound consists of a pyridine ring with a bromine atom attached to the 6th carbon . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling for accurate determination.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to a detailed chemical database .Scientific Research Applications

Anticancer Agent Research

6-Bromopteridine analogues have been investigated for their potential as anticancer agents. A study by Munikrishnappa et al. (2021) synthesized and evaluated a series of bromo-pyrimidine analogues, including this compound derivatives, for their in vitro cytotoxic activity against various cancer cell lines. These compounds were found to exhibit potent activity, particularly on K562 cells (human chronic myeloid leukemia cell line), and emerged as potent Bcr/Abl kinase inhibitors, suggesting their potential as alternative therapies in cancer treatment (Munikrishnappa et al., 2021).

Biomarker for Cancer Diagnosis

The study of pteridines, including this compound, in urine samples of cancer patients indicates their potential as biomarkers for noninvasive cancer diagnosis. Gamagedara et al. (2011) analyzed different pteridines in urine and found that some pteridine levels, including this compound, were significantly higher in samples from cancer patients compared to healthy subjects. This suggests the potential of this compound levels in urine as biomarkers for cancer (Gamagedara et al., 2011).

Enhancement of DNA Damage in Radiation Therapy

Kinsella et al. (1987) explored the use of halogenated pyrimidine analogs, including bromodeoxyuridine (a derivative of this compound), as potential clinical radiosensitizers. Their study showed that pre-treatment with these analogs enhanced DNA damage when exposed to radiation, suggesting their utility in improving the efficacy of radiation therapy in cancer treatment (Kinsella et al., 1987).

Mechanism of Action

The mechanism of action of 6-Bromopteridine is not explicitly mentioned in the available resources . The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it’s primarily used in chemical reactions and not in biological contexts.

properties

IUPAC Name |

6-bromopteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKHHWQCBHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857529 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260880-75-8 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)

![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)